Cas no 153229-31-3 (1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,5,10,10b-tetraacetate 6-benzoate, (2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)-)
153229-31-3 structure
Product Name:1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,5,10,10b-tetraacetate 6-benzoate, (2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)-
CAS-Nr.:153229-31-3
MF:C35H44O13
MW:672.71607208252
CID:837178
PubChem ID:15433131
Update Time:2025-04-19
1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,5,10,10b-tetraacetate 6-benzoate, (2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,5,10,10b-tetraacetate 6-benzoate, (2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)-
- 1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,5,10,10b-tetraacetate 6-benzoate, [2aR-(2aa,4b,4ab,5a,6b,8a,9ab,10a,10aa,10ba)]-
- 13-Decinnamoyltaxchinin B
- Taxayunnansin A
- Taxayuntin
- (2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)-6-(benzoyloxy)-8-hydroxy-9a-(2-hydroxypropan-2-yl)-4a,7-dimethyl-3,4,4a,5,6,8,9,9a,10,10a-decahydro-1H-azuleno[5\',6\':3,4]benzo[1,2-b]oxete-4,5,10,10b(2aH)-tet
- 1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decah...
- 1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethy
- 1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,5,10,10b-tetraacetate 6-benzoate, (2aR,4S,4aS,5R,6R,8S,
- [ "" ]
- [(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-2,9,11,16-tetraacetyloxy-5-hydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-8-yl] benzoate
- 13-Decinnamoyltaxchinin B;Taxayuntin
- 153229-31-3
- CS-0016464
- FS-10413
- AKOS032948125
- CHEMBL340846
- HY-N1173
- 13-Decinnamoyl-taxchinin B
- DA-78219
-
- Inchi: 1S/C35H44O13/c1-17-23(40)15-34(32(6,7)42)26(17)27(47-31(41)22-12-10-9-11-13-22)29(45-19(3)37)33(8)24(44-18(2)36)14-25-35(16-43-25,48-21(5)39)28(33)30(34)46-20(4)38/h9-13,23-25,27-30,40,42H,14-16H2,1-8H3/t23-,24-,25+,27+,28-,29-,30-,33+,34-,35-/m0/s1
- InChI-Schlüssel: IKDVXNASCSGIHM-SZBOGCPYSA-N
- Lächelt: O1C[C@@]2([C@H]1C[C@@H]([C@@]1(C)[C@H]([C@@H](C3=C(C)[C@H](C[C@@]3(C(C)(C)O)[C@H]([C@@H]12)OC(C)=O)O)OC(C1C=CC=CC=1)=O)OC(C)=O)OC(C)=O)OC(C)=O
Berechnete Eigenschaften
- Genaue Masse: 672.27800
- Monoisotopenmasse: 672.27819145g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 13
- Schwere Atomanzahl: 48
- Anzahl drehbarer Bindungen: 12
- Komplexität: 1380
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.596
- Topologische Polaroberfläche: 181Ų
Experimentelle Eigenschaften
- Farbe/Form: Cryst.
- Dichte: 1.3±0.1 g/cm3
- Siedepunkt: 720.3±60.0 °C at 760 mmHg
- Flammpunkt: 218.4±26.4 °C
- PSA: 181.19000
- LogP: 2.58600
- Dampfdruck: 0.0±2.4 mmHg at 25°C
1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,5,10,10b-tetraacetate 6-benzoate, (2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)- Sicherheitsinformationen
- Gefahrenhinweis: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,5,10,10b-tetraacetate 6-benzoate, (2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5106-1 mg |
Taxayunnansin A |
153229-31-3 | 1mg |
¥2435.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T64860-5mg |
(2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)-6-(benzoyloxy)-8-hydroxy-9a-(2-hydroxypropan-2-yl)-4a,7-dimethyl-3,4,4a,5,6,8,9,9a,10,10a-decahydro-1H-azuleno[5',6':3,4]benzo[1,2-b]oxete-4,5,10,10b(2aH)-tetrayl tetraacetate |
153229-31-3 | ,HPLC≥98% | 5mg |
¥4800.0 | 2023-09-06 | |
| TargetMol Chemicals | TN5106-5 mg |
Taxayunnansin A |
153229-31-3 | 98% | 5mg |
¥ 4,280 | 2023-07-10 | |
| TargetMol Chemicals | TN5106-1 mL * 10 mM (in DMSO) |
Taxayunnansin A |
153229-31-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6500 | 2023-09-15 | |
| TargetMol Chemicals | TN5106-5mg |
Taxayunnansin A |
153229-31-3 | 5mg |
¥ 4280 | 2024-07-19 | ||
| A2B Chem LLC | AE97332-5mg |
Taxayunnansin A |
153229-31-3 | 95% | 5mg |
$2260.00 | 2024-01-03 | |
| A2B Chem LLC | AE97332-1mg |
Taxayunnansin A |
153229-31-3 | > 95% | 1mg |
$599.00 | 2024-04-20 | |
| TargetMol Chemicals | TN5106-1 ml * 10 mm |
Taxayunnansin A |
153229-31-3 | 1 ml * 10 mm |
¥ 6500 | 2024-07-19 |
1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,5,10,10b-tetraacetate 6-benzoate, (2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)- Verwandte Literatur
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
153229-31-3 (1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,5,10,10b-tetraacetate 6-benzoate, (2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)-) Verwandte Produkte
- 705973-69-9(14beta-Benzoyloxy-2-deacetylbaccatin VI)
- 210108-90-0((2R,3R,3aS,4R,6S,7S,8S,12S,13S,13aR,E)-3-(benzoyloxy)-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-1H-cyclopenta[12]annulene-2,4,6,8,13-pentayl pentaacetate)
- 210108-86-4(Jatrophane 2)
- 220935-39-7(1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,4a-[(acetyloxy)methyl]-3,4,5,6,8,9,10,10a-octahydro-9a-(1-hydroxy-1-methylethyl)-7-methyl-,10b-acetate 10-benzoate, (2aR,4S,4aR,5R,6R,8S,9aS,10S,10aR,10bS)-)
- 57672-79-4(Baccatin VI)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Empfohlene Lieferanten
上海嵘奥生物技术有限公司
Gold Mitglied
CN Lieferant
Reagenz
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge